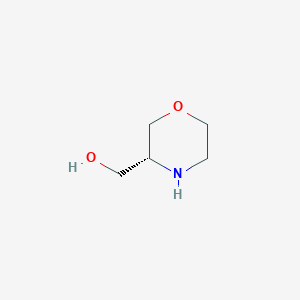

(R)-3-Hydroxymethylmorpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of (R)-3-Hydroxymethylmorpholine has been achieved through a concise and high-yielding enantioselective process. This process involves key steps such as proline-catalyzed asymmetric α-aminooxylation of aldehyde and palladium-catalyzed intramolecular reductive amination of azido aldehyde. These steps are critical for producing (R)-3-Hydroxymethylmorpholine and its derivatives with high enantioselectivity (Rajiv T. Sawant & S. Waghmode, 2010).

Molecular Structure Analysis

The molecular structure and conformation of hydroxymethyl groups, including those similar to (R)-3-Hydroxymethylmorpholine, have been extensively studied. Theoretical and experimental methods correlate spin-spin coupling constants within the exocyclic hydroxymethyl groups (CH2OH) of saccharides with specific molecular parameters. This research provides insights into the structural interpretation of these groups, which is relevant for understanding the molecular structure of (R)-3-Hydroxymethylmorpholine (R. Stenutz et al., 2002).

Chemical Reactions and Properties

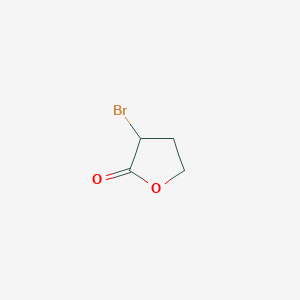

(R)-3-Hydroxymethylmorpholine and its derivatives participate in various chemical reactions, showcasing a range of reactivities and properties. For instance, their involvement in enzyme-catalyzed synthesis of poly[(R)-(-)-3-hydroxybutyrate] indicates the potential of these compounds in biopolymer production, demonstrating their versatility in chemical synthesis and the potential for material science applications (T. Gerngross & D. P. Martin, 1995).

Physical Properties Analysis

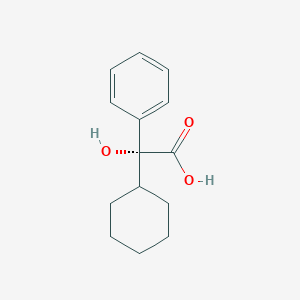

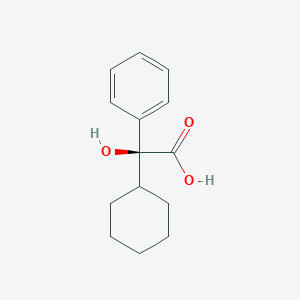

The physical properties of compounds similar to (R)-3-Hydroxymethylmorpholine, such as hydroxyl acids and their derivatives, have been studied, highlighting the impact of different substituents on the molecule's structure and hydrogen-bonding patterns. These studies are crucial for understanding the physical behavior of (R)-3-Hydroxymethylmorpholine in various environments and can influence its applications in synthesis and material science (N. Pérez-Hernández et al., 2006).

Chemical Properties Analysis

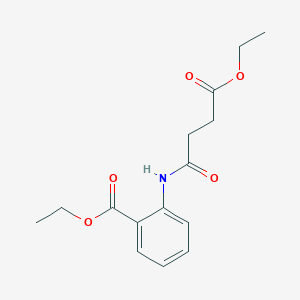

The chemical properties of (R)-3-Hydroxymethylmorpholine derivatives, such as their reactivity as one-electron reducing agents, have been documented. For example, studies on Bi[5,5-bis(hydroxymethyl)-3-methyl-2-oxomorpholin-3-yl] (BHM-3 dimer) reveal its role as a low toxicity, water-soluble reducing agent, offering insights into the redox behavior of (R)-3-Hydroxymethylmorpholine-related compounds (G. Gaudiano et al., 1993).

科学的研究の応用

Pharmacological Potential of Enantiomers

Research has explored the individual effects of enantiomers in compounds related to (R)-3-Hydroxymethylmorpholine, suggesting that specific enantiomers may offer therapeutic advantages with reduced side effect profiles. For instance, studies on MDMA enantiomers highlight how R(−)-MDMA may maintain therapeutic effects with fewer adverse effects compared to its racemic mixture (Pitts et al., 2018).

Alternatives to Animal Testing

The development and application of alternative methods to animal testing, such as in vitro models and computational simulations, are crucial in pharmacological research. These methods aim to reduce the use of animals, improve ethical standards, and potentially offer more accurate predictions of human responses (Doke & Dhawale, 2013).

Advances in Drug Formulation and Delivery

Innovations in drug formulation and delivery systems, including nanoencapsulation and the development of solid dispersions, aim to improve the bioavailability and therapeutic effectiveness of pharmacologically active molecules. Such advancements are particularly relevant for compounds with poor aqueous solubility or stability, enhancing their clinical potential (Haider et al., 2017).

Analytical Techniques in Drug Discovery

The application of analytical methods, such as X-ray powder diffraction (XRPD) and hydrophilic interaction chromatography (HILIC), plays a pivotal role in the structural characterization of drugs and their interactions. These techniques contribute to understanding the physical and chemical properties of compounds, aiding in the design and optimization of new therapeutic agents (Spiliopoulou et al., 2020).

Improvement of Bioavailability

Efforts to enhance the oral bioavailability of compounds, through techniques such as nanoencapsulation and the synthesis of derivatives, address one of the major challenges in drug development. Enhancing bioavailability is essential for maximizing therapeutic outcomes and ensuring the efficacy of treatments (Chimento et al., 2019).

特性

IUPAC Name |

[(3R)-morpholin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-3-5-4-8-2-1-6-5/h5-7H,1-4H2/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDFBOLUCCNTDQ-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Hydroxymethylmorpholine | |

CAS RN |

211053-49-5 |

Source

|

| Record name | 3(R)-Hydroxymethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B17688.png)

![(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one](/img/structure/B17691.png)